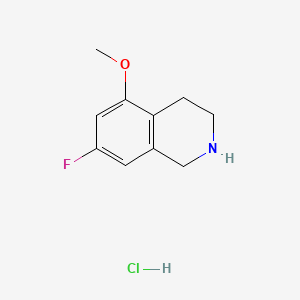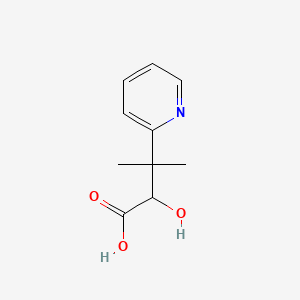
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 3-bromoprop-1-en-2-yl bromide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 80°C under a nitrogen atmosphere for about an hour, followed by cooling and quenching with a saturated solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Bromoprop-1-en-2-yl)benzene: Lacks the fluorine atoms, making it less reactive in certain contexts.
1,3-Difluorobenzene: Lacks the bromopropenyl group, resulting in different chemical properties.
2-Phenylallyl bromide: Similar structure but different substitution pattern
Uniqueness
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrF2 |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
2-(3-bromoprop-1-en-2-yl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H7BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4H,1,5H2 |
InChI Key |
ZMUCWVRQQIESGT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


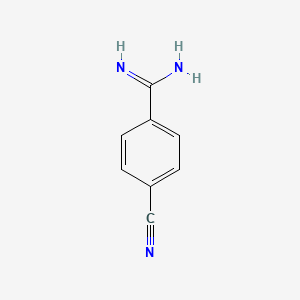
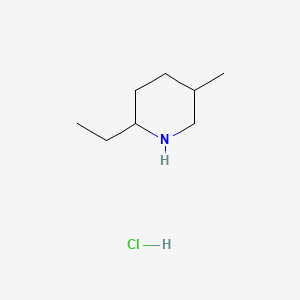
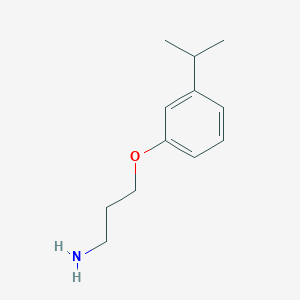

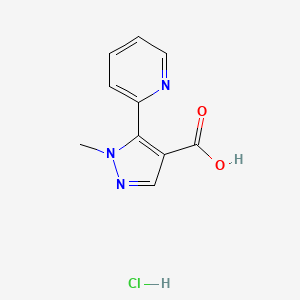
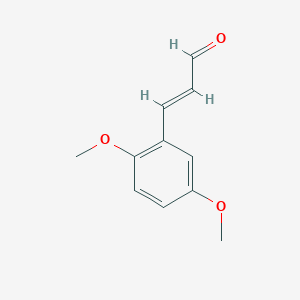
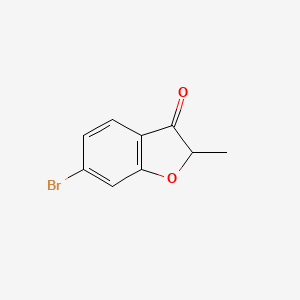
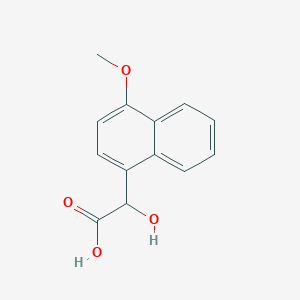

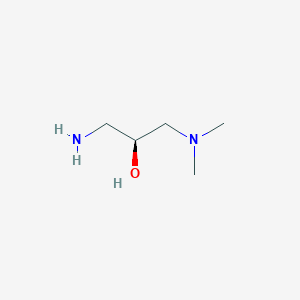
![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
